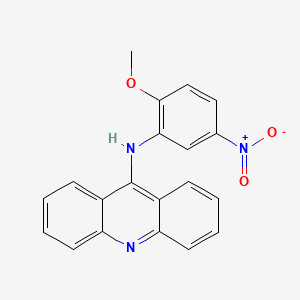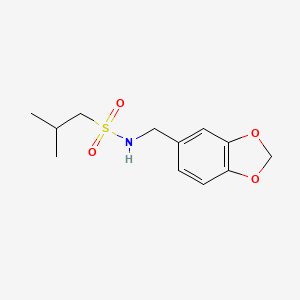
N-(2-methoxy-5-nitrophenyl)-9-acridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-9-acridinamine, also known as MNA, is a fluorescent dye that has been extensively used in scientific research for various applications. MNA is a derivative of acridine and has a unique chemical structure that makes it highly useful in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-9-acridinamine involves intercalation into the DNA and RNA structure, which results in the disruption of the DNA and RNA helix. This disruption can lead to changes in the structure and function of DNA and RNA, which can be studied using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has been shown to have a range of biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-9-acridinamine can induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to prepare solutions for experiments. N-(2-methoxy-5-nitrophenyl)-9-acridinamine is also highly stable, which allows for long-term storage and repeated use. However, N-(2-methoxy-5-nitrophenyl)-9-acridinamine has some limitations for lab experiments. It has a relatively low quantum yield, which can limit the sensitivity of fluorescence measurements. N-(2-methoxy-5-nitrophenyl)-9-acridinamine also has a relatively short fluorescence lifetime, which can limit its use in time-resolved fluorescence experiments.
Future Directions
There are several future directions for the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research. One potential direction is the development of N-(2-methoxy-5-nitrophenyl)-9-acridinamine-based biosensors for the detection of DNA and RNA. Another potential direction is the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine as a therapeutic agent for cancer treatment. Additionally, the development of new N-(2-methoxy-5-nitrophenyl)-9-acridinamine derivatives with improved fluorescence properties could expand the range of applications for N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research.
Conclusion:
In conclusion, N-(2-methoxy-5-nitrophenyl)-9-acridinamine is a highly useful fluorescent dye that has been extensively used in scientific research for various applications. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has a unique chemical structure that makes it highly useful in biochemical and physiological studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxy-5-nitrophenyl)-9-acridinamine have been discussed in this paper. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research, which could expand the range of applications for this highly useful fluorescent dye.
Synthesis Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-9-acridinamine involves the reaction of 9-aminoacridine with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of N-(2-methoxy-5-nitrophenyl)-9-acridinamine, which is a yellow-orange powder that is highly soluble in organic solvents.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has been extensively used in scientific research for various applications. One of the primary uses of N-(2-methoxy-5-nitrophenyl)-9-acridinamine is as a fluorescent probe for DNA and RNA. N-(2-methoxy-5-nitrophenyl)-9-acridinamine can intercalate into the DNA and RNA structure and emit fluorescence, which can be used to study the structure and function of DNA and RNA. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has also been used as a fluorescent probe for protein-DNA interactions, which can help researchers understand the mechanisms of gene regulation.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-26-19-11-10-13(23(24)25)12-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTDIPACDGKPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6070807.png)
![N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)
![methyl 4-(3-{3-[(2,4-dimethoxybenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6070818.png)
![N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B6070832.png)
![5-[(2,5-dimethyl-1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrol-3-yl)methylene]-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070838.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)
![N-(2,5-dimethylphenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6070843.png)

![N-(3-methoxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6070868.png)
acetic acid](/img/structure/B6070897.png)
![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)